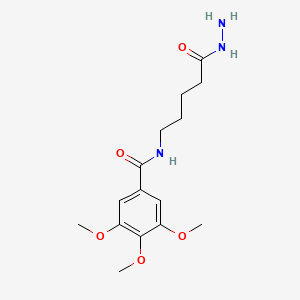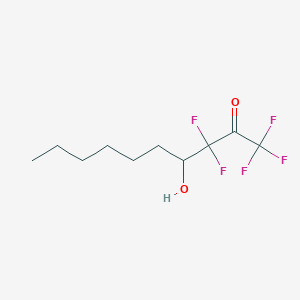
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one is a fluorinated organic compound with the molecular formula C10H15F5O2 It is characterized by the presence of five fluorine atoms, a hydroxyl group, and a ketone group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one can be synthesized through several methods. One common approach involves the fluorination of a precursor compound, such as 4-hydroxydecan-2-one, using a fluorinating agent like sulfur tetrafluoride (SF4) or a similar reagent. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize continuous flow reactors to achieve efficient and consistent fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1,1,1,3,3-pentafluoro-4-oxodecan-2-one or 1,1,1,3,3-pentafluorodecanoic acid.
Reduction: Formation of 1,1,1,3,3-pentafluoro-4-hydroxydecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3-pentafluoro-4-hydroxydecan-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but a different structure.
1,1,1,3,3-Pentafluoropropane: A fluorinated hydrocarbon with fewer functional groups.
Uniqueness
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one is unique due to its combination of fluorine atoms, hydroxyl group, and ketone group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other fluorinated compounds may not be suitable.
Eigenschaften
CAS-Nummer |
848786-02-7 |
|---|---|
Molekularformel |
C10H15F5O2 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
1,1,1,3,3-pentafluoro-4-hydroxydecan-2-one |
InChI |
InChI=1S/C10H15F5O2/c1-2-3-4-5-6-7(16)9(11,12)8(17)10(13,14)15/h7,16H,2-6H2,1H3 |
InChI-Schlüssel |
FVZXNJWZLDQGNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(C(=O)C(F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
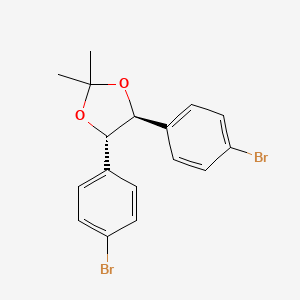
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
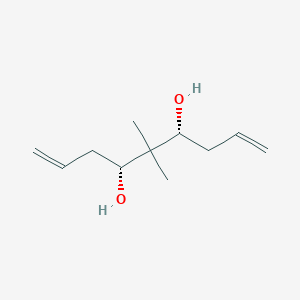
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
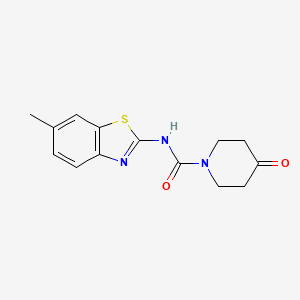
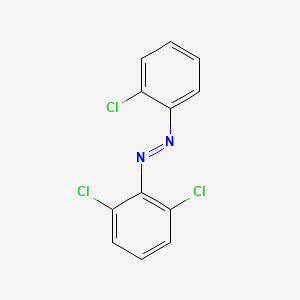
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
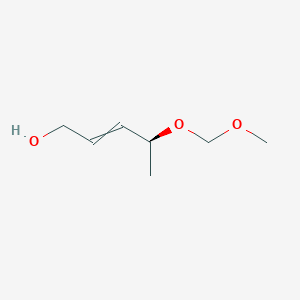
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
